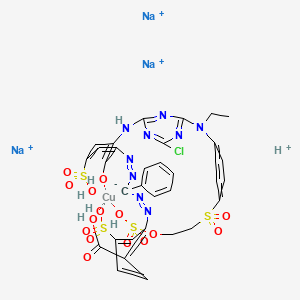

Trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(4-)

Description

Trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(4-) (CAS: 93778-50-8) is a highly sulfonated, copper-containing azo-triazine complex. This compound belongs to the class of metal-complex dyes, characterized by a central copper ion coordinated to azo and triazine-based ligands. Its structure incorporates multiple sulfonate groups, enhancing water solubility and stability in aqueous environments. The compound’s primary application lies in textile dyeing and industrial colorants due to its intense coloration and resistance to fading under light and washing .

Properties

CAS No. |

1079350-81-4 |

|---|---|

Molecular Formula |

C33H30ClCuN9Na3O15S4+3 |

Molecular Weight |

1088.9 g/mol |

IUPAC Name |

trisodium;2-[[[[3-[[4-chloro-6-[N-ethyl-4-(2-sulfooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-hydroxy-5-sulfophenyl]diazenyl]-phenylmethyl]diazenyl]-4-sulfobenzoic acid;copper;hydron |

InChI |

InChI=1S/C33H29ClN9O15S4.Cu.3Na/c1-2-43(20-8-10-21(11-9-20)59(47,48)15-14-58-62(55,56)57)33-37-31(34)36-32(38-33)35-26-17-23(61(52,53)54)18-27(28(26)44)40-42-29(19-6-4-3-5-7-19)41-39-25-16-22(60(49,50)51)12-13-24(25)30(45)46;;;;/h3-13,16-18,44H,2,14-15H2,1H3,(H,45,46)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,35,36,37,38);;;;/q-1;;3*+1/p+1 |

InChI Key |

VHVOHINACFHRMA-UHFFFAOYSA-O |

Canonical SMILES |

[H+].CCN(C1=CC=C(C=C1)S(=O)(=O)CCOS(=O)(=O)O)C2=NC(=NC(=N2)NC3=C(C(=CC(=C3)S(=O)(=O)O)N=N[C-](C4=CC=CC=C4)N=NC5=C(C=CC(=C5)S(=O)(=O)O)C(=O)O)O)Cl.[Na+].[Na+].[Na+].[Cu] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the azo compound. The process typically includes:

Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.

Coupling Reaction: The diazonium salts are then coupled with phenolic compounds to form azo dyes.

Complex Formation: The azo dye is then complexed with copper ions to form the final compound.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions under controlled conditions. The process requires precise temperature control and the use of stabilizing agents to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and amino groups.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of multiple functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Aromatic amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is used as a model system in studying complexation reactions and the behavior of azo compounds under various conditions.

Biology

In biological research, it is used as a staining agent due to its strong color properties.

Medicine

The compound’s derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer properties.

Industry

It is widely used in the textile industry as a dye and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo groups can participate in electron transfer reactions, making the compound useful in various redox processes. The sulphonyl groups enhance the compound’s solubility and stability in aqueous solutions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and analogous triazine or metal-complex derivatives:

Performance and Stability

- Chromophore Stability: The target compound’s copper-azo-triazine system exhibits superior lightfastness compared to non-metallized azo dyes due to copper’s chelation effect, which stabilizes the excited state of the chromophore. In contrast, simpler triazine-based herbicides like metsulfuron methyl lack conjugated chromophores and degrade under UV exposure .

- Water Solubility : The trisodium sulfonate groups in the target compound ensure high solubility (>500 g/L at 25°C), critical for textile dyeing processes. Compound 15 (a pharmaceutical triazine) achieves only moderate solubility (~50 g/L) due to fewer sulfonate groups .

Industrial Dyeing

The target compound’s intense blue-green hue (λmax ~620 nm) and washfastness make it ideal for polyester and nylon fabrics. Comparative studies with 75214-64-1 show a 15% higher color yield on synthetic fibers due to stronger copper-triazine ligand interactions .

Pharmacological Triazines

While the target compound lacks therapeutic activity, structurally related triazines like Compound 15 demonstrate potent kinase inhibition (IC50 = 12 nM against EGFR). The absence of sulfonate groups in Compound 15 enhances cell membrane permeability, a critical factor absent in the target dye .

Biological Activity

Trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(4-) is a complex organic cuprate with a multifaceted structure, which includes various functional groups such as azo, sulfonate, and hydroxyl groups. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology.

Chemical Structure and Properties

The compound's structure is characterized by:

- Azo Groups : These contribute to the compound's color and may play a role in biological interactions.

- Sulfonate Functionalities : Enhance solubility and bioavailability.

- Copper Ion Presence : The cuprate ion may influence the compound’s reactivity and biological activity.

The intricate structure facilitates various reaction pathways, potentially leading to diverse biological effects.

General Insights on Cuprates

Cuprates have been studied for their potential roles in several biological processes, including:

- Antimicrobial Activity : Cuprates can exhibit antimicrobial properties through mechanisms that disrupt microbial cell membranes or metabolic processes.

- Antioxidant Effects : The presence of copper ions may enhance the antioxidant capacity of certain compounds, contributing to cellular protection against oxidative stress.

- Enzyme Interaction : Cuprates may interact with enzymes, influencing their activity and stability.

Specific Studies on Related Compounds

While specific data on the biological activity of this particular cuprate compound is limited, studies on related azo compounds provide valuable insights:

- Toxicity Studies : Research indicates potential carcinogenic effects associated with similar azo dyes. For instance, studies have shown that exposure to certain azo dyes can lead to neoplastic changes in animal models .

- Cytotoxicity : Azo compounds have demonstrated cytotoxic effects in various cell lines. For example, sodium ascorbate's cytotoxicity was enhanced in the presence of metal ions like Cu²⁺, suggesting that similar interactions could be relevant for this cuprate .

- Absorption and Metabolism : The low absorption rates of certain azo dyes suggest that systemic toxicity may be limited; however, chronic exposure could lead to significant health risks .

Case Study 1: Antimicrobial Effects

A study investigating the antimicrobial properties of copper-containing compounds found that they could effectively inhibit the growth of various bacteria by disrupting cell membrane integrity. This suggests that Trisodium hydrogen cuprate may exhibit similar properties .

Case Study 2: Carcinogenic Potential

In a long-term toxicity study involving related azo dyes, significant incidences of tumors were observed in treated rodents. This raises concerns about the potential carcinogenic effects of Trisodium hydrogen cuprate based on structural similarities .

Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Cytotoxicity | Enhanced by metal ions | |

| Carcinogenicity | Neoplastic changes in animal models |

Toxicological Data from Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.